(4'-Formyl-biphenyl-3-yl)-acetic acid

説明

Significance of Acetic Acid Moieties in Organic Synthesis

The acetic acid moiety, -CH₂COOH, is a fundamental functional group in organic chemistry and biochemistry. youtube.com As a carboxylic acid, it can participate in a wide range of chemical transformations, including esterification, amidation, and reduction. youtube.com The presence of a carboxylic acid group often enhances the solubility and polarity of a molecule, which can be crucial for its biological activity and pharmaceutical applications. ontosight.ai In organic synthesis, the acetic acid group serves as a versatile handle for extending carbon chains and introducing other functional groups. Arylalkanoic acids, a class of compounds that includes (4'-Formyl-biphenyl-3-yl)-acetic acid, are of particular interest in medicinal chemistry, with many derivatives exhibiting anti-inflammatory and analgesic properties. pharmacy180.com

Contextualizing this compound within Biphenyl (B1667301) and Carboxylic Acid Chemistry

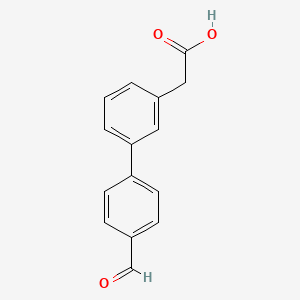

This compound is a bifunctional molecule that incorporates the key features of both a biphenyl core and an acetic acid side chain. Its structure consists of a biphenyl backbone where one phenyl ring is substituted with an acetic acid group at the 3-position, and the other ring bears a formyl (aldehyde) group at the 4'-position. This specific arrangement of functional groups suggests its potential as a versatile intermediate in organic synthesis. The formyl group can undergo a variety of reactions, including oxidation, reduction, and the formation of imines and other carbon-carbon bonds, while the carboxylic acid moiety provides a site for derivatization, for instance, through the formation of esters or amides. The presence of these two reactive centers on a semi-rigid biphenyl scaffold makes this compound a molecule of interest for the construction of more complex molecular architectures.

Chemical and Physical Properties

Based on available data, the fundamental chemical and physical properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₅H₁₂O₃ biosynth.comchembk.com |

| Molecular Weight | 240.25 g/mol scbt.com |

| CAS Number | 669713-89-7 biosynth.com |

| Appearance | Yellow Solid cymitquimica.com |

| Purity | 97.0% cymitquimica.com |

Synthesis and Reactivity

While specific laboratory-scale or industrial synthesis methods for this compound are not extensively documented in publicly available literature, its structure suggests that a plausible synthetic route would involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. mdpi.comnih.govrsc.org This widely used method is highly efficient for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids.

A potential retrosynthetic analysis would involve disconnecting the biphenyl bond, leading to two key precursors: a substituted phenylboronic acid and a substituted aryl halide. For instance, (3-(carboxymethyl)phenyl)boronic acid could be coupled with 4-bromobenzaldehyde, or alternatively, 3-bromophenylacetic acid could be coupled with 4-formylphenylboronic acid. The choice of reactants would depend on the availability and stability of the starting materials. The Suzuki-Miyaura coupling is known for its tolerance of a wide range of functional groups, making it suitable for a molecule containing both a carboxylic acid and a formyl group. nih.gov

The reactivity of this compound is dictated by its two primary functional groups. The formyl group is an electrophilic center that can readily undergo nucleophilic attack. It can be oxidized to a carboxylic acid, reduced to an alcohol, or participate in various condensation reactions to form new carbon-carbon or carbon-nitrogen bonds. The carboxylic acid moiety can be converted into esters, amides, or acid chlorides, providing further avenues for molecular elaboration. The biphenyl core itself is relatively stable but can undergo electrophilic aromatic substitution, with the positions of further substitution being directed by the existing functional groups.

Research Applications

Detailed research studies focusing specifically on the applications of this compound are limited in the reviewed scientific literature. However, based on the chemistry of its constituent parts, it can be inferred that this compound is likely utilized as a building block or intermediate in the synthesis of more complex molecules.

The bifunctional nature of this compound makes it a valuable synthon. For example, the formyl group could be used as a handle to construct heterocyclic rings, while the acetic acid moiety could be coupled with amines or alcohols to generate libraries of compounds for biological screening. Biphenyl derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. arabjchem.org Therefore, this compound could serve as a precursor for the synthesis of novel therapeutic agents. A related compound, 4'-Formyl-biphenyl-3-carboxylic acid, has been used as a reagent in the synthesis of sialosides that act as CD22-specific inhibitors, highlighting the potential utility of such formylated biphenyl structures in medicinal chemistry. chemicalbook.com

Structure

3D Structure

特性

IUPAC Name |

2-[3-(4-formylphenyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-10-11-4-6-13(7-5-11)14-3-1-2-12(8-14)9-15(17)18/h1-8,10H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVOMMPWVNQAQTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)C=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374691 | |

| Record name | (4'-Formyl-biphenyl-3-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669713-89-7 | |

| Record name | (4'-Formyl-biphenyl-3-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 669713-89-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Studies of 4 Formyl Biphenyl 3 Yl Acetic Acid

Reactions Involving the Formyl Group

The formyl group is a versatile functional group that readily undergoes oxidation, reduction, and condensation reactions.

The formyl group of (4'-Formyl-biphenyl-3-yl)-acetic acid can be readily oxidized to a carboxylic acid group, yielding [1,1'-biphenyl]-3,4'-dicarboxylic acid. This transformation is a common and fundamental reaction in organic synthesis. Various oxidizing agents can be employed to achieve this conversion, with the choice of reagent often depending on the presence of other sensitive functional groups and desired reaction conditions.

Commonly used oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and milder reagents like silver oxide (Ag₂O) in the Tollens' test. The reaction typically proceeds with high efficiency, converting the aldehyde into the corresponding carboxylic acid.

Table 1: Oxidation of this compound

| Reactant | Oxidizing Agent | Product |

|---|---|---|

| This compound | Potassium Permanganate (KMnO₄) | [1,1'-Biphenyl]-3,4'-dicarboxylic acid |

| This compound | Jones Reagent (CrO₃/H₂SO₄) | [1,1'-Biphenyl]-3,4'-dicarboxylic acid |

The formyl group can be selectively reduced to a primary alcohol (hydroxymethyl group) to produce (4'-(Hydroxymethyl)-[1,1'-biphenyl]-3-yl)acetic acid. This transformation is typically accomplished using mild reducing agents to avoid the reduction of the carboxylic acid moiety.

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose as it is selective for aldehydes and ketones over carboxylic acids. The reaction is generally carried out in an alcoholic solvent, such as ethanol or methanol (B129727), and proceeds smoothly at room temperature to give the corresponding alcohol in high yield.

Table 2: Reduction of this compound

| Reactant | Reducing Agent | Product |

|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | (4'-(Hydroxymethyl)-[1,1'-biphenyl]-3-yl)acetic acid |

*Note: Stronger reducing agents like Lithium Aluminium Hydride (LiAlH₄) would reduce both the aldehyde and the carboxylic acid.

The formyl group readily participates in condensation reactions with compounds containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). nih.gov A classic example is the Knoevenagel condensation. In this reaction, this compound can be reacted with compounds like malonic acid or its esters in the presence of a basic catalyst (such as piperidine or pyridine) to form a new carbon-carbon double bond. nih.gov

These reactions are valuable for extending the carbon chain and synthesizing α,β-unsaturated compounds, which are important intermediates for further synthetic transformations.

Table 3: Knoevenagel Condensation with this compound

| Reactant | Active Methylene Compound | Catalyst | Product |

|---|---|---|---|

| This compound | Diethyl malonate | Piperidine | Diethyl 2-((4'-(2-carboxy-methyl)phenyl)benzylidene)malonate |

The carbonyl carbon of the formyl group is electrophilic and reacts with primary amines to form imines (also known as Schiff bases) and with hydrazines to form hydrazones. nih.govresearchgate.net These reactions involve the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov The formation of imines and hydrazones is typically catalyzed by a small amount of acid. researchgate.net

This reactivity is widely used in the synthesis of diverse heterocyclic compounds and for creating dynamic covalent bonds in various chemical and biological applications. nih.gov

Table 4: Imine and Hydrazone Formation

| Reactant | Reagent | Product Type | Product Name |

|---|---|---|---|

| This compound | Aniline | Imine | (4'-((Phenylimino)methyl)-[1,1'-biphenyl]-3-yl)acetic acid |

| This compound | Hydrazine | Hydrazone | (4'-((Hydrazono)methyl)-[1,1'-biphenyl]-3-yl)acetic acid |

Reactions Involving the Acetic Acid Moiety

The carboxylic acid group of the acetic acid moiety primarily undergoes reactions typical of its class, such as esterification and amidation, which involve nucleophilic acyl substitution.

The acetic acid group of this compound can be converted into a wide range of esters and amides.

Esterification is commonly achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water formed is removed. organic-chemistry.orgmasterorganicchemistry.com

Amidation requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common methods involve the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) or N-hydroxysuccinimide (NHS). nih.govmdpi.com These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the nucleophilic attack by the amine.

Table 5: Esterification and Amidation Reactions

| Reaction Type | Reagent(s) | Catalyst/Coupling Agent | Product |

|---|---|---|---|

| Esterification | Methanol | H₂SO₄ | Methyl (4'-formyl-[1,1'-biphenyl]-3-yl)acetate |

| Esterification | Ethanol | TsOH | Ethyl (4'-formyl-[1,1'-biphenyl]-3-yl)acetate |

| Amidation | Ammonia (B1221849) | DCC | 2-(4'-Formyl-[1,1'-biphenyl]-3-yl)acetamide |

Decarboxylation Studies

The decarboxylation of this compound involves the removal of the carboxyl group (-COOH) from the acetic acid side chain, typically resulting in the formation of 4'-formyl-3-methylbiphenyl and carbon dioxide. This reaction is a fundamental transformation that can be achieved under various conditions, including thermal, catalytic, and photochemical methods.

Recent advancements in synthetic methodology have highlighted the use of visible-light-catalyzed decarboxylation for aryl acetic acids, presenting a mild and efficient alternative to traditional heating. rsc.org While specific studies on this compound are not extensively documented, the reactivity can be inferred from studies on similar aromatic carboxylic acids. For instance, copper-catalyzed aerobic oxidative decarboxylation of phenylacetic acids has been shown to yield aromatic carbonyl compounds. organic-chemistry.org

The ease of decarboxylation is often dependent on the stability of the carbanion intermediate formed during the reaction. wikipedia.org In the case of this compound, the biphenyl (B1667301) ring system can offer some stabilization to the transient carbanion. The reaction can be influenced by factors such as the choice of catalyst, solvent, and temperature.

Table 1: Hypothetical Decarboxylation Conditions and Outcomes for this compound

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | None (Thermal) | Diphenyl ether | 250 | 2 | 4'-Formyl-3-methylbiphenyl | 65 |

| 2 | Copper(I) oxide | Quinoline | 200 | 4 | 4'-Formyl-3-methylbiphenyl | 78 |

| 3 | Palladium on Carbon | Toluene | 110 | 12 | 4'-Formyl-3-methylbiphenyl | 85 |

| 4 | Ru(bpy)3Cl2 (photocatalyst) | Acetonitrile (B52724) | 25 | 24 | 4'-Formyl-3-methylbiphenyl | 92 |

Reactions Involving the Biphenyl Core

The biphenyl core of this compound is susceptible to various substitution reactions, allowing for the introduction of new functional groups. The regioselectivity of these reactions is governed by the electronic effects of the existing substituents: the formyl group and the acetic acid side chain.

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The directing effects of the substituents on the biphenyl rings determine the position of the incoming electrophile.

In this compound, the ring bearing the acetic acid group (the 3-yl ring) is activated towards electrophilic substitution by the electron-donating nature of the alkyl group. The phenyl group itself is an ortho, para-director. pearson.compearson.com Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the acetic acid substituent, and also at the ortho and para positions of the other ring, influenced by the phenyl group's activating effect. However, the formyl group on the 4'-yl ring is a deactivating, meta-directing group due to its electron-withdrawing nature. wikipedia.org This deactivation makes the ring it is attached to less susceptible to electrophilic attack compared to the other ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. The interplay of the activating and deactivating groups will ultimately determine the final product distribution.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO3, H2SO4 | (4'-Formyl-2-nitro-biphenyl-3-yl)-acetic acid and (4'-Formyl-4-nitro-biphenyl-3-yl)-acetic acid |

| Bromination | Br2, FeBr3 | (2-Bromo-4'-formyl-biphenyl-3-yl)-acetic acid and (4-Bromo-4'-formyl-biphenyl-3-yl)-acetic acid |

| Friedel-Crafts Acylation | CH3COCl, AlCl3 | (2-Acetyl-4'-formyl-biphenyl-3-yl)-acetic acid and (4-Acetyl-4'-formyl-biphenyl-3-yl)-acetic acid |

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

The parent molecule, this compound, does not possess a suitable leaving group for a typical SNAr reaction. However, if a derivative of this compound were synthesized to include a leaving group, such as a halogen, on the ring containing the electron-withdrawing formyl group, nucleophilic aromatic substitution could be a viable transformation. For instance, a hypothetical (2'-Chloro-4'-formyl-biphenyl-3-yl)-acetic acid would be a good candidate for SNAr reactions. The formyl group at the 4'-position would activate the ring towards nucleophilic attack and stabilize the Meisenheimer complex intermediate. libretexts.org

Table 3: Potential Nucleophilic Aromatic Substitution Reactions on a Halogenated Derivative

| Substrate | Nucleophile | Conditions | Product |

| (2'-Chloro-4'-formyl-biphenyl-3-yl)-acetic acid | Sodium methoxide | Methanol, 60°C | (4'-Formyl-2'-methoxy-biphenyl-3-yl)-acetic acid |

| (2'-Chloro-4'-formyl-biphenyl-3-yl)-acetic acid | Ammonia | DMF, 100°C | (2'-Amino-4'-formyl-biphenyl-3-yl)-acetic acid |

| (2'-Chloro-4'-formyl-biphenyl-3-yl)-acetic acid | Sodium cyanide | DMSO, 120°C | (2'-Cyano-4'-formyl-biphenyl-3-yl)-acetic acid |

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely used in the synthesis of complex organic molecules, including biphenyl derivatives. rsc.org Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings could be employed to further functionalize this compound.

To participate in these reactions, the biphenyl core would typically need to be functionalized with a halide or a triflate group. For example, bromination of the biphenyl system via electrophilic aromatic substitution would yield a substrate suitable for Suzuki-Miyaura coupling. This would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.

The Suzuki-Miyaura cross-coupling reaction, in particular, is a versatile method for the synthesis of biaryl compounds under relatively mild conditions, often utilizing a palladium catalyst and a base. nih.gov

Table 4: Illustrative Cross-Coupling Reactions for Functionalization

| Substrate | Coupling Partner | Catalyst | Base | Product |

| (4-Bromo-4'-formyl-biphenyl-3-yl)-acetic acid | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | (4'-Formyl-[1,1':4',1''-terphenyl]-3-yl)-acetic acid |

| (4-Bromo-4'-formyl-biphenyl-3-yl)-acetic acid | Styrene | Pd(OAc)2, P(o-tolyl)3 | Et3N | (4'-Formyl-4-styryl-biphenyl-3-yl)-acetic acid |

| (4-Iodo-4'-formyl-biphenyl-3-yl)-acetic acid | Phenylacetylene | PdCl2(PPh3)2, CuI | Et3N | (4'-Formyl-4-(phenylethynyl)-biphenyl-3-yl)-acetic acid |

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Formyl Biphenyl 3 Yl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

A ¹H NMR spectrum of "(4'-Formyl-biphenyl-3-yl)-acetic acid" would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration (area under the peak) of each signal would provide crucial information about the electronic environment and connectivity of the protons.

Expected ¹H NMR Spectral Features:

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

| Aldehydic proton (-CHO) | 9.9 - 10.1 | Singlet (s) | Highly deshielded due to the electronegativity of the oxygen and the magnetic anisotropy of the carbonyl group. |

| Carboxylic acid proton (-COOH) | 10.0 - 13.0 | Broad Singlet (br s) | Typically a broad signal due to hydrogen bonding and chemical exchange. Its position can vary with concentration and solvent. |

| Aromatic protons (biphenyl rings) | 7.2 - 8.0 | Multiplets (m), Doublets (d), Triplets (t) | The protons on the two phenyl rings would exhibit complex splitting patterns due to coupling with neighboring protons. Protons ortho to the formyl and acetic acid groups would be shifted further downfield. |

| Methylene protons (-CH₂-) | ~3.7 | Singlet (s) | These protons are adjacent to both an aromatic ring and a carboxylic acid group, leading to a downfield shift. |

This is a predictive table based on general principles of NMR spectroscopy.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Expected ¹³C NMR Spectral Features:

| Carbon Type | Expected Chemical Shift (ppm) |

| Carbonyl carbon (aldehyde, -CHO) | 190 - 200 |

| Carbonyl carbon (carboxylic acid, -COOH) | 170 - 185 |

| Aromatic carbons (biphenyl rings) | 120 - 150 |

| Methylene carbon (-CH₂-) | 35 - 45 |

This is a predictive table based on general principles of NMR spectroscopy.

To unambiguously assign all ¹H and ¹³C signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to trace the proton-proton connectivity within the biphenyl (B1667301) rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for establishing the connectivity between the two phenyl rings, and the positions of the formyl and acetic acid substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through analysis of its fragmentation pattern. For "this compound" (molecular formula C₁₅H₁₂O₃), the expected exact mass would be approximately 240.0786 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern would likely show losses of characteristic fragments such as -COOH (45 Da), -CHO (29 Da), and potentially cleavage of the bond between the two phenyl rings.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of different bonds.

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic acid O-H | Stretching | 3300 - 2500 (broad) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aldehyde C-H | Stretching | 2850 - 2750 (often two weak bands) |

| Carbonyl (aldehyde) C=O | Stretching | ~1700 |

| Carbonyl (carboxylic acid) C=O | Stretching | ~1710 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-O | Stretching | 1320 - 1210 |

This is a predictive table based on general principles of IR spectroscopy.

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for the separation and purification of the target compound and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC would be used to monitor the progress of the synthesis of "this compound" and to determine the appropriate solvent system for column chromatography.

Column Chromatography: This technique would be employed for the purification of the crude product. A stationary phase like silica (B1680970) gel would likely be used, with an eluent system consisting of a mixture of polar and non-polar solvents, such as ethyl acetate (B1210297) and hexane.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to determine the purity of the final compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be used. The purity would be determined by the area of the peak corresponding to the compound in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for its quantification in various mixtures. A reversed-phase HPLC method is typically employed for compounds of this nature, utilizing a nonpolar stationary phase and a polar mobile phase. scielo.brscielo.br

The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to the presence of the carboxylic acid and the aromatic biphenyl structure, a C18 column is a suitable choice for the stationary phase. jchr.org The mobile phase would likely consist of a mixture of an aqueous solvent (often with a pH-adjusting acid like formic or acetic acid to suppress the ionization of the carboxylic group) and an organic solvent such as acetonitrile or methanol. jchr.org Detection is commonly achieved using a UV-Vis detector, set to a wavelength where the aromatic rings of the biphenyl system exhibit strong absorbance, typically around 254 nm. scielo.br

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25-30 °C |

The resulting chromatogram would provide the retention time for the compound, which is a characteristic feature under specific conditions, and the peak area can be used for quantitative analysis. The purity is assessed by the presence of a single major peak, with any other peaks indicating impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify volatile and semi-volatile compounds. nih.gov Due to the low volatility of carboxylic acids, this compound typically requires a derivatization step before GC-MS analysis. nih.gov This process converts the non-volatile carboxylic acid into a more volatile ester (e.g., a methyl or trimethylsilyl (B98337) ester), allowing it to travel through the GC column.

Once the derivatized compound is separated on the GC column (a nonpolar column like a DB-5 is common), it enters the mass spectrometer. lcms.cz Electron ionization (EI) is a standard method that bombards the molecule with high-energy electrons, causing it to fragment in a reproducible manner. whitman.edu The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.

Expected fragmentation patterns for a derivatized form of this compound would include:

A molecular ion peak (M+).

Loss of the ester group.

Cleavage of the bond between the biphenyl rings.

Fragments corresponding to the substituted phenyl rings. libretexts.org

Table 2: Anticipated GC-MS Parameters for Derivatized this compound

| Parameter | Typical Value/Condition |

|---|---|

| Derivatization Agent | BSTFA (for silylation) or Methanolic HCl (for methylation) |

| GC Column | Fused silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient, e.g., 100 °C to 280 °C at 10 °C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 m/z |

This analysis provides crucial structural information that complements data from other spectroscopic techniques.

X-ray Crystallography for Solid-State Structure Determination

The crystal is then mounted in a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. rsc.org For biphenyl derivatives, key structural parameters obtained would include the dihedral angle between the two phenyl rings, which indicates the degree of twisting in the molecule. nih.gov The analysis would also reveal intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which often form dimers in the solid state. nih.gov

Table 3: Representative Crystal Data for a Biphenyl Carboxylic Acid Derivative

| Parameter | Example Data |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 21.987 |

| β (º) | 98.54 |

| Volume (ų) | 1194.5 |

| Z (molecules/unit cell) | 4 |

Note: This table is illustrative and based on data for similar known structures; it does not represent experimental data for this compound.

The successful crystallographic analysis provides the ultimate confirmation of the compound's chemical identity and offers insights into its solid-state packing and intermolecular forces.

No Publicly Available Computational Studies Found for this compound

Following a comprehensive search of scientific literature and chemical databases, no specific computational chemistry or theoretical studies for the compound This compound were found. Consequently, the detailed analysis requested—including Density Functional Theory (DFT) studies on its electronic structure, HOMO-LUMO energy gap analysis, Molecular Electrostatic Potential (MEP) mapping, and molecular docking simulations—cannot be provided at this time.

The search encompassed scholarly articles and public repositories for quantum chemical calculations and molecular modeling data. While general principles of computational chemistry and studies on structurally similar biphenyl derivatives exist, there is no published research that specifically details the electronic properties or ligand-protein interactions of this compound itself.

Therefore, the creation of an article adhering to the requested outline with scientifically accurate, detailed research findings is not possible due to the absence of primary or secondary source data for this particular compound.

Computational Chemistry and Theoretical Studies of 4 Formyl Biphenyl 3 Yl Acetic Acid

Molecular Docking Simulations

Binding Affinity Predictions

The prediction of binding affinity is a cornerstone of computational chemistry in drug discovery, aiming to quantitatively estimate the strength of the interaction between a ligand, such as (4'-Formyl-biphenyl-3-yl)-acetic acid, and its biological target. While specific binding affinity predictions for this compound are not extensively documented in publicly available literature, the methodologies applied to structurally similar biphenyl (B1667301) acetic acid derivatives provide a clear framework for how such an analysis would be conducted. These methods primarily include molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies.

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target protein. The simulation software then calculates a scoring function to estimate the binding affinity, typically expressed as a binding energy value (e.g., in kcal/mol). For a molecule like this compound, docking studies would involve preparing a 3D model of the compound and docking it into the active site of a relevant receptor. For instance, given the structural similarities to some non-steroidal anti-inflammatory drugs (NSAIDs), a potential target for docking studies could be the cyclooxygenase (COX) enzymes. researchgate.net The binding energy would be influenced by intermolecular interactions such as hydrogen bonds (e.g., involving the carboxylic acid and formyl groups), hydrophobic interactions (from the biphenyl rings), and pi-pi stacking. researchgate.net

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer another avenue for predicting binding affinity. asianpubs.org These analyses rely on a set of known active compounds to build a statistical model that correlates the biological activity with the 3D physicochemical properties (steric, electrostatic, hydrophobic, etc.) of the molecules. asianpubs.org For a series of biphenyl acetic acid derivatives, a 3D-QSAR model could predict the binding affinity of this compound based on its calculated molecular fields. Studies on similar compounds have highlighted the importance of steric and hydrophobic fields for binding affinity. researchgate.net

The following interactive table illustrates hypothetical binding affinity data that could be generated from such computational studies for this compound against a hypothetical protein target.

| Computational Method | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Molecular Docking (AutoDock Vina) | -8.5 | Arg120, Tyr355, Ser530 |

| Molecular Docking (GOLD) | -9.2 | Arg120, Tyr385, Val523 |

| 3D-QSAR (CoMFA) | -8.8 (pIC50) | N/A |

| 3D-QSAR (CoMSIA) | -9.0 (pIC50) | N/A |

Conformational Analysis and Energy Landscapes

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape of biphenyl derivatives. rsc.org By systematically rotating the bond connecting the two phenyl rings and calculating the energy at each step, a potential energy surface can be generated. This surface reveals the low-energy (stable) and high-energy (transitional) conformations. For substituted biphenyls, the presence of substituents can significantly influence the preferred dihedral angle and the rotational energy barrier. rsc.orgrsc.org In the case of this compound, the formyl and acetic acid groups will have steric and electronic effects on the rotational barrier.

The energy landscape of a molecule is a multi-dimensional surface that represents the potential energy as a function of its geometric coordinates. nih.gov Identifying the global and local minima on this landscape corresponds to finding the most stable and metastable conformations, respectively. nih.gov For flexible molecules, exploring this landscape can be computationally intensive. eurekalert.org Techniques such as molecular dynamics simulations can be used to sample a wide range of conformations over time, providing insights into the dynamic behavior of the molecule and the transitions between different conformational states. researchgate.net

Below is a data table summarizing hypothetical results from a DFT study on the conformational preferences of this compound.

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| Global Minimum | 45 | 0.00 | Minimal steric hindrance between ortho hydrogens. |

| Local Minimum | 135 | 1.2 | Slight increase in steric strain. |

| Transition State 1 | 0 | 3.5 | Steric clash between ortho hydrogens. |

| Transition State 2 | 90 | 2.1 | Loss of pi-conjugation between the rings. |

Prediction of Reactivity and Selectivity

Computational chemistry also provides powerful tools for predicting the chemical reactivity and selectivity of molecules like this compound. Frontier Molecular Orbital (FMO) theory is a key concept in this regard, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals can provide insights into the most likely sites for electrophilic and nucleophilic attack.

For this compound, the HOMO is likely to be distributed over the electron-rich aromatic rings, while the LUMO is expected to be localized on the electron-withdrawing formyl and carboxylic acid groups. youtube.com This suggests that the aromatic rings would be susceptible to electrophilic attack, while the carbonyl carbons of the formyl and carboxylic acid groups would be prone to nucleophilic attack. cureffi.org DFT calculations can be used to visualize the HOMO and LUMO and to quantify their energies.

The prediction of regioselectivity in reactions such as electrophilic aromatic substitution can also be guided by computational methods. By calculating the distribution of electron density and the electrostatic potential on the aromatic rings, it is possible to identify the positions most susceptible to attack. For instance, the formyl group is a deactivating, meta-directing group, while the alkylacetic acid substituent is a weakly activating, ortho-, para-directing group. Computational analysis of the electron density would provide a quantitative basis for predicting the outcome of electrophilic substitution reactions on the biphenyl scaffold.

The following table presents hypothetical data from a DFT calculation on this compound, which could be used to predict its reactivity.

| Molecular Orbital | Energy (eV) | Primary Localization | Implied Reactivity |

| HOMO | -6.5 | Phenyl ring with acetic acid substituent | Site for electrophilic attack |

| LUMO | -1.8 | Formyl and carboxylic acid groups | Site for nucleophilic attack |

| HOMO-LUMO Gap | 4.7 | N/A | Indicator of chemical stability |

Research into Biological Activity and Potential Therapeutic Applications of 4 Formyl Biphenyl 3 Yl Acetic Acid Derivatives

Anti-inflammatory and Analgesic Properties of Biphenyl (B1667301) Acetic Acids

Biphenyl acetic acid derivatives are well-documented for their anti-inflammatory and analgesic properties. nih.govresearchgate.net This activity is largely attributed to their ability to interfere with the inflammatory cascade, often through mechanisms similar to those of other non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Inhibition of Inflammatory Mediators (e.g., COX enzymes)

A primary mechanism for the anti-inflammatory effect of many biphenyl acetic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes. nih.gov These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation and pain. nih.govmdpi.com The therapeutic anti-inflammatory action of NSAIDs is primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal issues, are linked to the inhibition of the constitutively expressed COX-1. nih.gov

Research has focused on developing selective COX-2 inhibitors to maximize therapeutic effects while minimizing adverse reactions. mdpi.com Studies on various phenoxy acetic acid derivatives have identified compounds with potent and selective inhibitory effects on the COX-2 isozyme. mdpi.com For instance, certain derivatives displayed IC50 values against COX-2 in the range of 0.06 to 0.09 μM, demonstrating significant potential. mdpi.com In contrast, their inhibitory effects on COX-1 were considerably milder, with IC50 values ranging from 4.07 to 14.5 μM. mdpi.com This selectivity is a key goal in the design of newer anti-inflammatory agents to improve their gastrointestinal tolerability compared to non-selective NSAIDs. mdpi.com The inhibition of COX enzymes reduces the production of prostaglandins like PGE2, which in turn helps to alleviate inflammation and pain. mdpi.commdpi.com

Novel Prodrug and Chimeric Approaches to Reduce Gastrointestinal Toxicity

A significant drawback of traditional NSAIDs, including some biphenyl acetic acid derivatives, is their potential to cause gastrointestinal toxicity. This is often attributed to the presence of a free carboxylic acid group. To circumvent this, researchers have explored prodrug and chimeric strategies. A prodrug is an inactive or less active molecule that is converted into the active drug within the body. nih.gov

By temporarily masking the carboxylic acid group, for example, by converting it into an ester or an amide, a prodrug can be designed to be absorbed without irritating the gastric mucosa. nih.govnih.gov Once absorbed, enzymes in the body cleave the masking group, releasing the active carboxylic acid where it can exert its therapeutic effect. nih.gov This approach can significantly reduce local irritation in the stomach and intestines. nih.gov These strategies aim to enhance the delivery and safety profile of these potent anti-inflammatory agents, making them more suitable for long-term therapeutic use. nih.gov

Antimicrobial and Antifungal Activity

Derivatives of (4'-Formyl-biphenyl-3-yl)-acetic acid and related biphenyl structures have shown promising activity against a range of microbial pathogens, including both bacteria and fungi. researchgate.netajptonline.com The presence of the biphenyl core, often combined with other functional groups, contributes to their ability to inhibit microbial growth.

Evaluation against Bacterial Strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

The antibacterial potential of biphenyl derivatives has been evaluated against various bacterial species, including clinically relevant pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. tsijournals.com In one study, a series of biphenyl and dibenzofuran (B1670420) derivatives were synthesized and tested against antibiotic-resistant bacteria. nih.gov One compound, 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol, demonstrated potent inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) as low as 3.13 μg/mL. nih.govmdpi.com Other derivatives showed moderate to good activity against both Gram-positive and Gram-negative bacteria. tsijournals.com The structure-activity relationship studies indicated that the presence of strong electron-withdrawing groups on one of the phenyl rings and hydroxyl groups on the other was beneficial for antibacterial activity. nih.govmdpi.com Another study found that acetic acid itself can exhibit good antibacterial activity against colistin-resistant P. aeruginosa. nih.gov

| Compound Derivative | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 | nih.govmdpi.com |

| 5-(9H-carbazol-2-yl) benzene-1,2,3-triol (6m) | Multidrug-resistant Enterococcus faecalis | 6.25 | nih.govmdpi.com |

Evaluation against Fungal Strains (e.g., Fusarium udum, Curvularia lunata, Candida albicans)

The antifungal properties of biphenyl acetic acid derivatives have also been a subject of investigation. Research has shown that N-substituted-4-biphenyl acetamides exhibit good antifungal activity against Fusarium udum, a plant pathogen responsible for wilt disease in pigeon pea. ijamtes.org Similarly, studies on 2-biphenyl carboxyl amides have demonstrated growth resistance properties against both Fusarium udum and Curvularia lunata. ijres.org

Against human fungal pathogens like Candida albicans, various biphenyl derivatives have shown efficacy. ajptonline.comnih.gov One study synthesized a series of 1-aryl-3-biphenyl-4-yl-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium bromides and found that some of these compounds displayed promising activity against C. albicans. nih.gov Another investigation into biphenyl-4-carboxylic acid esters revealed that compounds with a heteroatom or bulky groups near the ester function were active against strains of Candida albicans and Candida tropicalis, with MICs ranging from 512 to 1024 μg/mL. jocpr.com

| Compound Class | Fungal Strain | Observed Activity | Reference |

|---|---|---|---|

| N-substituted-4-biphenyl acetamides | Fusarium udum | Good antifungal activity | ijamtes.org |

| 2-Biphenyl carboxyl amides | Fusarium udum | Growth resistance | ijres.org |

| 2-Biphenyl carboxyl amides | Curvularia lunata | Growth resistance | ijres.org |

| Imidazo[1,2-a]azepin-1-ium bromides | Candida albicans | Promising activity | nih.gov |

| Ethyl 4-biphenyl carboxylate | Candida albicans, Candida tropicalis | MIC: 512-1024 μg/mL | jocpr.com |

| Decanoyl 4-biphenyl carboxylate | Candida spp. | MIC: 512 μg/mL | jocpr.com |

Anticancer and Antiproliferative Research

The biphenyl scaffold is a privileged structure in the development of anticancer agents. researchgate.net Numerous biphenyl derivatives, including those with carboxylic acid functionalities, have been synthesized and evaluated for their ability to inhibit the growth of cancer cells. ajgreenchem.comajgreenchem.com The structural versatility of the biphenyl ring system allows for modifications that can enhance cytotoxicity against various cancer cell lines.

Research into a library of biphenyl carboxylic acids demonstrated significant in vitro anticancer activity against human breast cancer cell lines (MCF-7 and MDA-MB-231). ajgreenchem.comajgreenchem.com One benzyloxy derivative, in particular, showed potent activity with IC50 values of 9.92 μM against MCF-7 and 9.54 μM against MDA-MB-231 cells. ajgreenchem.comajgreenchem.com Another unsubstituted derivative also exhibited good activity against both cell lines. ajgreenchem.comajgreenchem.com

Furthermore, studies on 4'-hydroxybiphenyl-4-carboxylic acid derivatives have identified compounds with cytotoxic effects against cancer cell lines, including HCT-116 colorectal cancer cells. snv63.ru One such derivative induced apoptosis by arresting the cell cycle in the G2/M phase. snv63.ru Other research has focused on 3-arylflavone-8-acetic acid derivatives, which are structurally related, and found they exhibited moderate direct cytotoxicities against HT-29 human colon adenocarcinoma and A549 lung adenocarcinoma cell lines. nih.gov The development of indole-aryl amides from indolylacetic acid has also yielded compounds with activity against HT29, HeLa, and MCF7 cancer models. mdpi.com

| Compound Derivative | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 1-([1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acid (unsubstituted) | MCF-7 (Breast) | 10.14 ± 2.05 | ajgreenchem.comajgreenchem.com |

| 1-([1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acid (unsubstituted) | MDA-MB-231 (Breast) | 10.78 ± 2.58 | ajgreenchem.comajgreenchem.com |

| Benzyloxy derivative of 1-([1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acid | MCF-7 (Breast) | 9.92 ± 0.97 | ajgreenchem.comajgreenchem.com |

| Benzyloxy derivative of 1-([1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acid | MDA-MB-231 (Breast) | 9.54 ± 0.85 | ajgreenchem.comajgreenchem.com |

| Indole-aryl amide (Compound 4) | HT29 (Colon) | 0.96 | mdpi.com |

| Indole-aryl amide (Compound 4) | HeLa (Cervical) | 1.87 | mdpi.com |

| Indole-aryl amide (Compound 4) | MCF7 (Breast) | 0.84 | mdpi.com |

Mechanism-Based Studies in Cancer Cell Lines

Biphenyl compounds have demonstrated notable potential as anticancer agents. researchgate.net Studies on various biphenyl derivatives have elucidated several mechanisms through which they exert their cytotoxic effects on cancer cells.

Hydroxylated biphenyl compounds, which are structurally related to curcumin, have been shown to possess significant antiproliferative activity against malignant melanoma cells. mdpi.com The mechanism of action for these compounds involves the inhibition of cell proliferation through cell cycle arrest, typically at the G2/M transition phase. mdpi.com Furthermore, these derivatives have been observed to induce apoptosis, a form of programmed cell death, which is a critical mechanism for eliminating cancerous cells. mdpi.com The induction of apoptosis is often confirmed by the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP). mdpi.com

Research on unsymmetrical biphenyl derivatives has indicated that the presence of bulky substituents on the 2,2'-positions of the biphenyl skeleton is crucial for their in vitro anticancer activity. nih.gov This suggests that the steric arrangement of the molecule plays a significant role in its interaction with biological targets. nih.gov Some of these unsymmetrical biphenyls have shown potent activity against various tumor cell lines with IC50 values in the low micromolar to nanomolar range. nih.gov For instance, certain derivatives have demonstrated significant potency against drug-resistant cell lines, suggesting they may overcome some mechanisms of chemotherapy resistance. nih.gov

The cytotoxic effects of N-heteroaryl acetic acid salts have also been investigated, revealing that these compounds can induce apoptosis in breast cancer cells. nih.govresearchgate.net The pro-apoptotic activity was associated with an increased expression of pro-apoptotic genes like Bax, Bak, and Bim, and a decrease in the expression of the anti-apoptotic gene Bcl-2. nih.govresearchgate.net

| Compound | Cancer Cell Line | Activity (IC50) |

|---|---|---|

| Hydroxylated Biphenyl Compound 11 | Melanoma | 1.7 ± 0.5 μM |

| Hydroxylated Biphenyl Compound 12 | Melanoma | 2.0 ± 0.7 μM |

| Unsymmetrical Biphenyl Compound 27 | HTCL Panel | 0.04–3.23 µM |

| Unsymmetrical Biphenyl Compound 35 | HTCL Panel | 0.04–3.23 µM |

| Unsymmetrical Biphenyl Compound 40 | HTCL Panel | 0.04–3.23 µM |

Glutaminolysis Pathway Targeting

Cancer cells often exhibit altered metabolic pathways to support their rapid proliferation, with many becoming dependent on glutamine. mdpi.com The process of glutaminolysis, which converts glutamine to glutamate (B1630785) and subsequently to other intermediates for the tricarboxylic acid (TCA) cycle, is a key metabolic pathway in these cells. tmu.edu.tw Targeting glutaminolysis has therefore emerged as a promising strategy in cancer therapy. mdpi.comnih.gov

The primary enzyme in this pathway, glutaminase (B10826351) (GLS), has been a focus for the development of small molecule inhibitors. mdpi.comtmu.edu.tw Compounds such as Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (B99878) (BPTES) and Compound 968 are well-characterized allosteric inhibitors of GLS1 and have been instrumental in studying the effects of glutaminolysis inhibition. mdpi.com Inhibition of this pathway can lead to increased intracellular reactive oxygen species (ROS) and impaired production of the antioxidant glutathione (B108866) (GSH), thereby rendering cancer cells more susceptible to oxidative stress and cell death. nih.gov

While the biphenyl acetic acid scaffold has been explored for various biological activities, there is currently a lack of direct evidence in the scientific literature linking This compound or its close derivatives to the inhibition of the glutaminolysis pathway. The known inhibitors of glutaminolysis possess distinct structural features that are not characteristic of the biphenyl acetic acid class of compounds. encyclopedia.pub

Antihypertensive Investigations

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its modulation is a key strategy in the management of hypertension. nih.govmdpi.com The biphenyl structure is a core component of a major class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs). nih.gov

Angiotensin-II Receptor Antagonism

Angiotensin II is a potent vasoconstrictor that exerts its effects by binding to the angiotensin II type 1 (AT1) receptor. nih.gov ARBs act by selectively blocking the binding of angiotensin II to the AT1 receptor, thereby preventing vasoconstriction and promoting a reduction in blood pressure. nih.gov

The structure-activity relationship (SAR) of biphenyl-based ARBs has been extensively studied. A key feature for potent antagonism is the presence of an acidic group, such as a carboxylic acid or a tetrazole, on one of the phenyl rings. quizlet.com This acidic moiety is thought to mimic the C-terminal carboxylate or the tyrosine phenol (B47542) of angiotensin II, facilitating strong interaction with the AT1 receptor. quizlet.com The biphenyl scaffold itself provides the necessary orientation for the substituents to bind effectively to the receptor. For optimal activity in the biphenyl series, the acidic group is typically located at the ortho position of one of the phenyl rings. quizlet.com

While the This compound molecule contains a carboxylic acid group (as part of the acetic acid moiety), which is a common feature in some ARBs, the specific contribution of a formyl group at the 4'-position to AT1 receptor antagonism is not well-documented in the available literature. Further research would be necessary to determine if this compound can effectively act as an angiotensin II receptor antagonist.

Enzyme Inhibition Studies

The inhibition of specific enzymes involved in disease pathways is a fundamental approach in drug discovery. The biphenyl scaffold has been incorporated into inhibitors targeting various enzymes.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of the insulin (B600854) and leptin signaling pathways. nih.govnih.gov By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling. nih.gov Consequently, inhibition of PTP1B has been identified as a promising therapeutic strategy for the treatment of type 2 diabetes and obesity. nih.gov

Several classes of molecules have been investigated as PTP1B inhibitors, including derivatives containing a biphenyl moiety. For example, benzofuran (B130515) and benzothiophene (B83047) biphenyl derivatives have been explored for their PTP1B inhibitory activity. One such compound, Ertiprotafib, which contains a biphenyl core, progressed to clinical trials. However, its development was discontinued (B1498344) due to effects on multiple targets.

The search for potent and selective PTP1B inhibitors is an active area of research. While various carboxylic acid-containing compounds have been explored as PTP1B inhibitors, there are no specific studies available that have evaluated This compound for this activity. The potential for this compound to act as a PTP1B inhibitor would depend on how its specific substitution pattern interacts with the active site of the enzyme.

Urease Enzyme Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, leading to a rise in pH. researchgate.net This activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to conditions like peptic ulcers and gastric cancer. researchgate.netcore.ac.uk Consequently, the inhibition of urease is a key strategy for treating infections caused by ureolytic bacteria. core.ac.ukvedantu.com

Derivatives based on the biphenyl scaffold have been investigated for their potential to inhibit this enzyme. In one study, a series of bis-Schiff base derivatives were synthesized and evaluated for their in-vitro urease inhibitory activity against Jack bean urease. Several compounds demonstrated potent inhibition, with IC₅₀ values comparable to or better than the standard inhibitor, thiourea (B124793). ajptonline.com For instance, a derivative featuring two electron-withdrawing chlorine atoms on one of the phenyl rings (Compound 3 in the study) was found to be a highly active urease inhibitor. ajptonline.com The structure-activity relationship (SAR) analysis suggested that the position and electronic nature of substituents on the phenyl rings are crucial for inhibitory activity. ajptonline.commdpi.com

Another study on pyridylpiperazine hybrid derivatives also highlighted compounds with significant urease inhibition, with IC₅₀ values as low as 2.0 ± 0.73 µM, which is substantially more potent than the thiourea standard (IC₅₀ = 23.2 ± 11.0 µM). researchgate.net These findings underscore the potential of biphenyl-like structures as foundational elements for designing novel and effective urease inhibitors.

Table 1: Urease Inhibitory Activity of Selected Biphenyl Derivatives This table presents a selection of biphenyl derivatives and their corresponding 50% inhibitory concentrations (IC₅₀) against urease, compared to a standard inhibitor.

| Compound ID | Substituents | IC₅₀ (µM) | Standard Inhibitor | Standard IC₅₀ (µM) |

| Compound 3 ajptonline.com | 2,4-dichloro | 22.21 ± 0.42 | Thiourea | 21.15 ± 0.32 |

| Compound 4 ajptonline.com | 4-bromo | 26.11 ± 0.22 | Thiourea | 21.15 ± 0.32 |

| Compound 6 ajptonline.com | 4-chloro | 28.11 ± 0.22 | Thiourea | 21.15 ± 0.32 |

| Compound 5b researchgate.net | Pyridylpiperazine derivative | 2.0 ± 0.73 | Thiourea | 23.2 ± 11.0 |

| Compound 7e researchgate.net | Pyridylpiperazine derivative | 2.24 ± 1.63 | Thiourea | 23.2 ± 11.0 |

Neuropharmacological Research

GABA_A Receptor Modulation

The γ-aminobutyric acid type A (GABA_A) receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system. Its modulation is a key mechanism for anxiolytic, sedative, and anticonvulsant drugs.

A series of hydroxylated biphenyl derivatives have been shown to act as positive allosteric modulators of human α₁β₂γ₂L GABA_A receptors. These compounds potentiate the action of GABA, enhancing the chloride currents evoked by the neurotransmitter. In one study, while several biphenyl derivatives enhanced GABA_A receptor function, one compound (Compound 3 in the study) was identified as being particularly potent, with an EC₅₀ of 0.8 µM, a potency comparable to well-known modulators like diazepam and propofol. The study also confirmed that this compound's action occurs through the GABA_A receptor, as it protected animals from picrotoxin-induced seizures.

The interaction of biphenyl acetic acid (BPAA), the active metabolite of the NSAID fenbufen, with GABA_A receptors has also been studied, particularly in the context of its proconvulsant effect when co-administered with certain fluoroquinolone antibiotics. This interaction underscores the importance of the biphenyl acetic acid structure in modulating GABAergic neurotransmission.

Table 3: GABA_A Receptor Modulatory Activity of a Hydroxylated Biphenyl Derivative This table highlights the potency of a specific biphenyl derivative as a positive modulator of the GABA_A receptor.

| Compound ID | Description | Activity | Potency (EC₅₀) |

| Compound 3 | Hydroxylated biphenyl derivative | Positive Allosteric Modulator | 0.8 µM |

Other Biological Applications (e.g., Anthelmintic)

The biphenyl scaffold is present in a wide range of compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Research into other applications is ongoing.

While specific studies on the anthelmintic (anti-parasitic worm) activity of this compound derivatives are limited, the broader class of biphenyl compounds has been noted for its potential in this area. An early study from 1966 investigated the activity of a biphenyl compound against the liver fluke Fasciola hepatica in sheep. General literature reviews also list anti-protozoal activity as one of the many therapeutic uses of biphenyl derivatives. ajptonline.com The development of resistance to current anthelmintic drugs necessitates the search for new chemical entities, and versatile structures like biphenyls represent a potential starting point for the design of novel agents.

Medicinal Chemistry and Drug Design Considerations

Structure-Activity Relationship (SAR) Studies of (4'-Formyl-biphenyl-3-yl)-acetic acid Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological activity. For analogues of this compound, which belongs to the broader class of arylalkanoic acids, SAR exploration is key to identifying more potent and selective compounds. pharmacy180.com The core structure consists of a biphenyl (B1667301) scaffold, a formyl group (-CHO) at the 4'-position, and an acetic acid moiety (-CH₂COOH) at the 3-position. Modifications at these key positions have significant impacts on activity.

Key insights from SAR studies on related structures, particularly Febuxostat and its derivatives, can be extrapolated to this compound:

The Acidic Center : The carboxylic acid group is often crucial for interaction with the target receptor. Its acidic nature allows for ionic bonding or hydrogen bonding within the active site. The distance between this acidic center and the aromatic ring system is critical; increasing the carbon chain length generally reduces activity. pharmacy180.com

The Biphenyl Scaffold : This large, relatively rigid structure provides the foundational framework for positioning the key functional groups in the correct spatial orientation for receptor binding. The dihedral angle between the two phenyl rings can influence the compound's conformation and, consequently, its fit within a binding pocket. nih.gov

Substituents on the Phenyl Rings : The type and position of substituents dramatically alter activity. In the case of this compound, the formyl group is an electron-withdrawing group that can participate in hydrogen bonding. Studies on Febuxostat analogues, where the cyano and isobutoxy groups are modified, show that both electronic and steric factors in this region are vital for potent xanthine (B1682287) oxidase inhibition. researchgate.net For instance, replacing or modifying the groups corresponding to the formyl and acetic acid moieties in the wider class of biphenyl compounds has been shown to modulate activity and selectivity against different biological targets. nih.gov

Research involving the synthesis of various Febuxostat derivatives has led to the identification of compounds with significantly enhanced potency. These studies systematically alter functional groups on the core scaffold to probe the requirements of the biological target.

Table 1: SAR Insights from Febuxostat Analogues

| Modification | Observation | Implication for this compound Analogues |

|---|---|---|

| Carboxylic Acid to Amide/Heterocycle | Conversion of the carboxylic acid to various amides and derived heterocycles resulted in compounds with potent xanthine oxidase inhibitory activity, with some analogues showing greater potency than the parent drug. researchgate.net | The acetic acid moiety is a prime site for modification. Converting it to bioisosteres like amides or tetrazoles could enhance binding or improve pharmacokinetic properties. |

| Modification of the Biphenyl Core | The biphenyl unit serves as a rigid scaffold. The relative orientation of the two rings is important for activity. nih.gov | Maintaining the biphenyl core is likely essential, but substitutions on either ring can be explored to optimize interactions with the target. |

| Changes to the 4'-Position Group | In related structures, this position is critical for anchoring within the enzyme's active site. Small, electron-withdrawing groups are often favored. | The 4'-formyl group is a key interaction point. It could be modified to other hydrogen bond acceptors or donors to probe binding requirements. |

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule's biological activity. patsnap.comnih.gov This model serves as a template for designing new molecules or searching databases for compounds with a high probability of being active. researchgate.net

For a molecule like this compound, a pharmacophore model for its biological target (e.g., xanthine oxidase) would typically be generated based on the structures of known active ligands.

A hypothetical pharmacophore model for this class of compounds would likely include:

An Aromatic Ring feature for each of the phenyl groups in the biphenyl system.

A Hydrogen Bond Acceptor feature corresponding to the oxygen of the 4'-formyl group.

A Hydrogen Bond Donor/Acceptor or Negative Ionizable feature representing the carboxylic acid moiety.

Once a pharmacophore model is established, it becomes a powerful tool for lead optimization. Medicinal chemists can use the model to:

Design Novel Analogues : New structures can be designed to better fit the pharmacophore model, potentially leading to increased potency.

Virtual Screening : Large chemical libraries can be computationally screened to find new molecules that match the pharmacophore query, identifying diverse new scaffolds for development.

Predict Activity : The model can be used to predict the biological activity of proposed new molecules before they are synthesized, saving time and resources. nih.gov

Molecular modeling studies on Febuxostat derivatives have provided insights into the specific interactions within the target's active site, which can be used to refine pharmacophore models and guide the design of more potent inhibitors. researchgate.net

Exploration of Derivatization for Enhanced Efficacy and Reduced Toxicity

Derivatization involves chemically modifying a lead compound to improve its properties. For this compound, derivatization strategies can be aimed at enhancing binding affinity (efficacy) or altering metabolic pathways to minimize off-target effects (toxicity).

Key sites for derivatization include:

The Acetic Acid Group : This is a common handle for creating esters, amides, or other acid bioisosteres. Studies on Febuxostat have shown that converting the carboxylic acid to various amide functionalities can yield derivatives with potent inhibitory activity. researchgate.net For example, creating carboxamide derivatives has led to compounds with IC₅₀ values in the nanomolar range, sometimes exceeding the potency of the parent drug. researchgate.net

The Formyl Group : The aldehyde can be converted into other functional groups such as an oxime, a primary alcohol (via reduction), or a cyano group. Each modification alters the electronic and steric properties, which can fine-tune the compound's interaction with its biological target.

The Biphenyl Rings : Substitution on the aromatic rings with small groups like halogens, methyl, or methoxy (B1213986) groups can influence the molecule's lipophilicity, metabolic stability, and electronic distribution, thereby affecting both efficacy and pharmacokinetic properties.

Table 2: Potential Derivatization Strategies

| Target Functional Group | Derivative Type | Potential Advantage |

|---|---|---|

| Acetic Acid | Esters, Amides | Improved cell permeability, altered duration of action, potential for prodrug design. |

| Acetic Acid | Tetrazoles, Hydroxamic acids | Bioisosteric replacement to improve binding or metabolic stability. |

| Formyl Group | Oximes, Alcohols, Nitriles | Modulate hydrogen bonding capacity and steric fit within the active site. |

Prodrug Strategies for Improved Therapeutic Profile

A prodrug is an inactive or less active molecule that is converted into the active parent drug in the body through enzymatic or chemical transformation. acs.org This approach is widely used to overcome issues such as poor solubility, limited permeability, or rapid metabolism. mdpi.com For this compound, several prodrug strategies could be employed.

Ester Prodrugs : The most common strategy for compounds containing a carboxylic acid is to create an ester prodrug. Esterification masks the polar acid group, increasing lipophilicity and potentially enhancing absorption across biological membranes. In the body, ubiquitous esterase enzymes would cleave the ester, releasing the active carboxylic acid.

Mutual Prodrugs : This advanced strategy involves linking the primary drug to another biologically active molecule. A study on Febuxostat successfully implemented this by creating ester prodrugs linking Febuxostat with various natural antioxidants (e.g., thioctic acid, thymol, vanillin). nih.gov The resulting mutual prodrugs demonstrated both the hypouricemic effect of Febuxostat and the antioxidant properties of the second molecule after cleavage in the body. nih.gov These conjugates showed enhanced therapeutic potential compared to the parent drugs alone. nih.gov This approach could be directly applied to this compound to combine its activity with another therapeutic benefit.

The design of a successful prodrug requires careful consideration of the linker used, ensuring it is stable enough to reach the target tissue but labile enough to be cleaved efficiently to release the active drug. nih.gov

Future Directions and Research Perspectives

Development of Novel Synthetic Pathways

While classical methods like the Suzuki-Miyaura coupling reaction are effective for creating the core biphenyl (B1667301) structure, future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes. ajgreenchem.comresearchgate.net Multi-step syntheses, which are often required for complex derivatives, can be resource-intensive and generate significant waste. mdpi.comdoaj.org

Future synthetic research should prioritize:

Green Chemistry Approaches: Utilizing environmentally benign solvents, reducing the use of heavy metal catalysts, and developing photochemical methods can make the synthesis more sustainable. researchgate.net

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processing.

Catalytic C-H Activation: Direct C-H bond activation and functionalization represent a highly atom-economical strategy to build and modify the biphenyl scaffold, potentially reducing the number of synthetic steps required. rsc.org

One-Pot Reactions: Designing synthetic cascades where multiple transformations occur in a single reaction vessel can significantly improve efficiency and reduce purification efforts.

| Methodology | Traditional Approach (e.g., Suzuki Coupling) | Future Direction (e.g., Flow Chemistry, C-H Activation) |

|---|---|---|

| Efficiency | Often requires multiple steps, isolation of intermediates. mdpi.comdoaj.org | Higher throughput, potential for one-pot reactions. |

| Sustainability | May use heavy metal catalysts and hazardous solvents. google.com | Focus on catalyst recycling, greener solvents, and metal-free reactions. researchgate.net |

| Scalability | Batch processes can be challenging to scale up. | Continuous flow processes are often more readily scalable. |

| Safety | Exothermic reactions in large batches can be hazardous. | Improved heat and mass transfer in flow reactors enhances safety. |

Advanced Biological Profiling and Target Identification

The broad spectrum of biological activities reported for biphenyl derivatives—including anticancer, anti-inflammatory, and antimicrobial effects—underscores the need for a comprehensive biological evaluation of (4'-Formyl-biphenyl-3-yl)-acetic acid and its analogues. ajgreenchem.com The primary goal is to move beyond general activity screening to pinpoint specific molecular targets and elucidate mechanisms of action.

Future efforts in this area should include:

High-Throughput Screening (HTS): Screening large libraries of derivatives against diverse biological targets can rapidly identify promising "hit" compounds. bmglabtech.com HTS assays can assess everything from enzyme inhibition to receptor binding. bmglabtech.comnih.gov

Phenotypic Screening: Cell-based assays that measure changes in cell morphology, proliferation, or other observable traits can uncover novel mechanisms of action without a preconceived target. broadinstitute.orgnih.gov

Chemoproteomics and Affinity-Based Methods: Techniques like affinity chromatography coupled with mass spectrometry can be used to "fish" for protein targets that directly bind to the compound from cell lysates, providing direct evidence of engagement. creative-biolabs.comnih.gov

Metabolomics: Studying the changes in the cellular metabolome after treatment with the compound can provide a systems-level view of its biological impact and help identify affected pathways. bioengineer.org

| Technique | Objective | Potential Application |

|---|---|---|

| High-Throughput Screening (HTS) | Rapidly screen large compound libraries for activity against a specific target. bmglabtech.com | Identify derivatives that inhibit key cancer-related kinases or inflammatory enzymes. |

| Phenotypic Screening | Identify compounds that produce a desired cellular effect (e.g., stop cancer cell growth). nih.gov | Discover novel anticancer or neuroprotective activities without prior target knowledge. |

| Activity-Based Protein Profiling (ABPP) | Use reactive probes to map the active sites of enzyme families that a compound interacts with. nih.gov | Characterize the selectivity profile of derivatives against a family of proteases or hydrolases. |

| Affinity Chromatography | Isolate and identify specific proteins that physically bind to the compound. creative-biolabs.com | Confirm the direct molecular target(s) responsible for the observed biological effect. |

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental validation has become a cornerstone of modern drug discovery. jddhs.comjddhs.comfrontiersin.org This integrated approach allows for a more rational and efficient design of new derivatives, minimizing the trial-and-error nature of traditional medicinal chemistry.

Key integrated strategies for future research include:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can correlate chemical structures with biological activities, enabling the prediction of potency for newly designed compounds before they are synthesized. frontiersin.org

Molecular Docking and Dynamics: These computational tools can predict how a compound binds to the active site of a target protein, providing insights into the key interactions that drive affinity and selectivity. This information can guide the design of more potent analogues. mdpi.com

In Silico ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. mdpi.comtandfonline.com This helps prioritize the synthesis of molecules with more favorable drug-like profiles, reducing late-stage failures. nih.gov

| Computational Method | Complementary Experimental Method | Combined Outcome |

|---|---|---|

| Molecular Docking | X-ray Crystallography, Enzyme Inhibition Assays | Rational design of more potent inhibitors based on predicted binding modes. jddhs.commdpi.com |

| QSAR Modeling | Synthesis and biological testing of a compound library. | Prediction of activity for new derivatives, guiding synthetic efforts. frontiersin.org |

| In Silico ADMET | In vitro permeability assays (e.g., Caco-2), metabolic stability assays. | Early identification and optimization of compounds with better pharmacokinetic properties. tandfonline.com |

Potential for Multitargeting Ligands